1,2,3,4-Tetrahydroquinolin-3-amine

Descripción

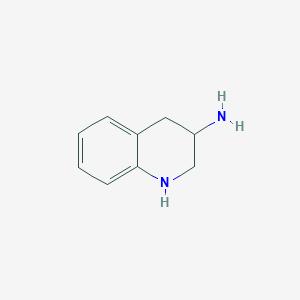

Structure

2D Structure

Propiedades

IUPAC Name |

1,2,3,4-tetrahydroquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-4,8,11H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBSQFLMMNVFTRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00398818 | |

| Record name | 1,2,3,4-tetrahydroquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40615-02-9 | |

| Record name | 1,2,3,4-tetrahydroquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of the 1,2,3,4 Tetrahydroquinoline Scaffold in Scientific Inquiry

The 1,2,3,4-tetrahydroquinoline (B108954) scaffold is a heterocyclic motif of considerable importance in the realm of pharmaceutical and agrochemical research. gfcollege.in This structural unit is a core component in a multitude of natural products and synthetic molecules that exhibit a wide array of biological activities. nih.gov Its prevalence in pharmacologically relevant agents has established it as a "privileged" structure in medicinal chemistry, meaning it is capable of binding to multiple biological targets. gfcollege.inresearchgate.net

The scientific community's interest in 1,2,3,4-tetrahydroquinoline derivatives stems from their demonstrated pharmacological potential across various therapeutic areas. gfcollege.in Research has shown that compounds incorporating this scaffold can possess anticancer, anti-inflammatory, anti-diabetic, antioxidant, and antimicrobial properties, among others. gfcollege.innih.gov For instance, the antiarrhythmic drug nicainoprol (B1678734) and the schistosomicide oxamniquine (B1677833) are examples of pharmaceuticals that feature the tetrahydroquinoline core. nih.govnih.gov Furthermore, natural products like dynemicin A, an antitumor antibiotic, also contain this complex heterocyclic system. gfcollege.innih.gov

The versatility of the tetrahydroquinoline ring allows for substitutions at various positions, leading to a diverse chemical space for drug discovery and development. gfcollege.in The development of efficient and novel synthetic methodologies, such as domino reactions and asymmetric synthesis, has further fueled the exploration of this scaffold, enabling the creation of new derivatives with potentially enhanced or novel biological activities. nih.govacs.org

Table 1: Reported Biological Activities of the 1,2,3,4-Tetrahydroquinoline Scaffold

| Biological Activity | Description | Reference |

| Anticancer | Inhibition of cancer cell growth; found in natural products like dynemicin A and synthetic derivatives. | gfcollege.innih.gov |

| Anti-inflammatory | Modulation of inflammatory pathways. | gfcollege.in |

| Antidiabetic | Potential to regulate blood glucose levels. | gfcollege.in |

| Antioxidant | Capacity to neutralize harmful free radicals. | nih.gov |

| Anti-parasitic | Activity against parasites, as seen with the drug oxamniquine. | gfcollege.in |

| Antiviral | Inhibition of viral replication, as seen with virantmycin. | nih.gov |

| Anti-HIV | Potential to interfere with the HIV life cycle. | gfcollege.innih.gov |

| Anti-Alzheimer | Agents that may slow the progression of Alzheimer's disease. | gfcollege.innih.gov |

Historical Trajectories and Milestones in 1,2,3,4 Tetrahydroquinolin 3 Amine Research

Foundational Synthetic Approaches to the 1,2,3,4-Tetrahydroquinoline Nucleus

A variety of synthetic methods have been established for the synthesis of the 1,2,3,4-tetrahydroquinoline core. These foundational strategies provide the basis for the construction of more complex analogs.

Povarov Reaction for 1,2,3,4-Tetrahydroquinoline Synthesis

The Povarov reaction stands out as a powerful and versatile tool for the synthesis of 1,2,3,4-tetrahydroquinoline derivatives. researchgate.net This reaction is a formal [4+2] cycloaddition between an aromatic imine and an electron-rich alkene, and it can be performed as a one-pot, three-component reaction involving an aniline, an aldehyde, and an alkene. researchgate.netresearchgate.netbenthamdirect.com The reaction can proceed through either a concerted [4+2] cycloaddition pathway or a stepwise mechanism involving a Mannich-type reaction followed by an intramolecular electrophilic aromatic substitution. researchgate.net The versatility of the Povarov reaction allows for the generation of a diverse library of tetrahydroquinolines with various substitution patterns. researchgate.netmdpi.com

Mechanochemical conditions, such as ball milling, have been successfully applied to the Povarov reaction, offering a more environmentally friendly and efficient alternative to traditional solvent-based methods. researchgate.netmdpi.com Lewis acids and Brønsted acids are commonly employed as catalysts to promote the reaction. researchgate.net For instance, a study exploring the Povarov cationic reaction mechanism for the synthesis of a specific N-propargyl-substituted tetrahydroquinoline found that InCl3 was the most effective Lewis acid catalyst. researchgate.net

Reductive Cyclization Strategies for 1,2,3,4-Tetrahydroquinoline Formation

Reductive cyclization represents another key strategy for the synthesis of 1,2,3,4-tetrahydroquinolines. These methods typically involve the reduction of a nitro group on an aromatic ring, followed by an intramolecular cyclization.

A common approach involves the reduction of o-nitro-substituted aromatic compounds that also contain a suitable side chain for cyclization. For example, the reduction of 2-nitrochalcones can lead to the formation of tetrahydroquinolines. nih.gov The choice of solvent can be critical in these reactions to achieve high selectivity and yields. nih.gov Similarly, 2-nitroarylketones and aldehydes can be converted to tetrahydroquinolines through a reduction-reductive amination sequence using a palladium on carbon (Pd/C) catalyst. nih.govmdpi.com This process involves the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization and further reduction to yield the final product. nih.govmdpi.com

Dissolving metal reductions, such as those using iron in acetic acid (Fe/AcOH), provide a mild and selective method for reducing nitroaromatics to anilines, which can then participate in domino reactions to form tetrahydroquinolines. mdpi.com

Domino Reactions in 1,2,3,4-Tetrahydroquinoline Synthesis

Domino reactions, also known as tandem or cascade reactions, offer an efficient and atom-economical approach to the synthesis of complex molecules like 1,2,3,4-tetrahydroquinolines from simple starting materials in a single operation. nih.govsemanticscholar.org These reactions can be categorized based on the type of transformations involved, such as reduction or oxidation followed by cyclization, SNAr-terminated sequences, acid-catalyzed ring closures, high-temperature cyclizations, and metal-promoted processes. mdpi.comnih.gov

One example of a domino reaction is the conversion of 2-nitroarylketones and aldehydes to tetrahydroquinolines via a reduction-reductive amination strategy. nih.govmdpi.com Another approach involves a domino reductive amination-nucleophilic aromatic substitution (SNAr) sequence. researchgate.net

The following table provides examples of domino reactions used in the synthesis of 1,2,3,4-tetrahydroquinolines:

| Starting Material(s) | Key Transformations | Catalyst/Reagents | Product | Yield (%) | Reference |

| 2-Nitroarylketones/aldehydes | Reduction, Reductive Amination | 5% Pd/C, H₂ | 1,2,3,4-Tetrahydroquinolines | 93-98 | nih.govmdpi.com |

| 2-Nitrochalcones | Reductive Cyclization | Catalytic Hydrogenation | 1,2,3,4-Tetrahydroquinolines | 65-90 | nih.gov |

| N-(2-alkenylphenyl)amino-substituted chromium Fischer carbenes | Thermal Annulation | Heat | 1,2,3,4-Tetrahydroquinolines | N/A | mdpi.com |

Multicomponent Reaction (MCR) Approaches to 1,2,3,4-Tetrahydroquinoline Derivatives

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step, offering high efficiency and molecular diversity. nih.govfrontiersin.org The Povarov reaction, as mentioned earlier, is a prime example of a three-component reaction used to synthesize tetrahydroquinolines. researchgate.netbenthamdirect.com

The Mannich reaction is another important MCR that can be utilized to generate N-Mannich bases of tetrahydroquinoline. This reaction involves the condensation of an aldehyde (like formaldehyde), an amine, and a compound with an acidic proton, such as the N-H of tetrahydroquinoline. nih.gov

MCRs are highly valued in medicinal chemistry and drug discovery for their ability to rapidly generate libraries of diverse compounds for biological screening. nih.govnih.gov

Conversion of Quinolones to 1,2,3,4-Tetrahydroquinolines

The reduction of quinolines and their derivatives, quinolones, is a straightforward method for obtaining 1,2,3,4-tetrahydroquinolines. researchgate.net Various reducing agents and catalytic systems have been developed for this transformation.

Catalytic hydrogenation is a common method, employing catalysts such as palladium on carbon (Pd/C). nih.gov Other methods include the use of hydrosilanes in the presence of a catalyst. For instance, gold nanoparticles supported on TiO₂ have been shown to catalyze the reduction of quinolines to 1,2,3,4-tetrahydroquinolines using phenyldimethylsilane and ethanol. researchgate.net A ligand- and base-free silver-catalyzed reduction of quinolines has also been reported, where the effective reducing species is believed to be Ag-H. organic-chemistry.org

The choice of catalyst and reaction conditions can influence the regioselectivity and stereoselectivity of the reduction.

Advanced and Stereoselective Synthetic Methodologies

The development of stereoselective methods for the synthesis of 1,2,3,4-tetrahydroquinoline derivatives is of great importance, as the biological activity of these compounds is often dependent on their stereochemistry.

Chiral auxiliaries and catalysts are employed to control the stereochemical outcome of reactions. For example, in the synthesis of α-aminophosphonates, which are analogs of α-amino acids, stereoselectivity can be achieved by using chiral imines, chiral phosphites, or chiral catalysts. nih.gov

Asymmetric Povarov reactions have been developed using chiral Brønsted acids or Lewis acids as catalysts to produce enantiomerically enriched tetrahydroquinolines. For instance, a three-component Povarov reaction using a chiral phosphoric acid catalyst afforded cis-2,4-disubstituted tetrahydroquinolines with excellent enantiomeric excesses. organic-chemistry.org

The synthesis of specific analogs, such as 3-substituted 1,2,3,4-tetrahydroisoquinolines (an isomer of tetrahydroquinoline), has been explored to probe the structure-activity relationships of these compounds as enzyme inhibitors. nih.gov These studies often involve the synthesis of a series of analogs with varying steric and electronic properties at a specific position. nih.gov

Recent research has also focused on novel nitrogen-atom insertion reactions into pyrrolidines, which can be rearranged to form substituted cyclic hydrazones, providing a pathway to unique heterocyclic structures. acs.orgacs.org

Asymmetric Synthesis of Chiral this compound Derivatives

The creation of chiral this compound derivatives with high enantiomeric purity is of significant interest. A prominent strategy involves the asymmetric hydrogenation of quinolines. organic-chemistry.orgacs.org The use of chiral catalysts in these reactions allows for the stereoselective reduction of the quinoline (B57606) ring system to afford the desired chiral tetrahydroquinoline. organic-chemistry.orgacs.org

Another powerful approach is the use of chiral amine catalysts in various asymmetric reactions. alfachemic.comsigmaaldrich.com Chiral primary and secondary amine catalysts can be employed in reactions such as Michael additions and Mannich reactions to construct the chiral tetrahydroquinoline core. alfachemic.com For instance, chiral primary amine catalysts have been successfully used in asymmetric Mannich reactions of aldehydes and imines, which can be a key step in the synthesis of chiral 3-aminotetrahydroquinolines. alfachemic.com

Palladium-catalyzed alkene carboamination reactions represent a modern and effective method for the enantioselective synthesis of tetrahydroquinolines. nih.gov These reactions can generate quaternary carbon stereocenters with high levels of asymmetric induction, offering a route to complex chiral this compound analogs. nih.gov

The following table summarizes some of the catalytic systems used in the asymmetric synthesis of chiral tetrahydroquinoline derivatives:

| Catalyst System | Reaction Type | Key Features |

| Chiral Phosphoric Acid | Dehydrative Cyclization/Asymmetric Reduction | Enables the synthesis of tetrahydroquinolines from 2-aminochalcones with excellent yields and enantioselectivities. organic-chemistry.org |

| Iridium-UbaPHOX | Asymmetric Hydrogenation | Effective for the hydrogenation of 3,3-diarylallyl phthalimides to produce chiral 3,3-diarylpropyl amines, precursors to 4-aryl tetrahydroquinolines. nih.gov |

| Pd₂(dba)₃ / (S)-Siphos-PE | Alkene Carboamination | Generates tetrahydroquinolines with quaternary carbon stereocenters with high enantiomeric excess. nih.gov |

| Chiral Primary Amine | 1,3-Dipolar Cycloaddition | Catalyzes the reaction of allyl alkyl ketones with C,N-cyclic azomethine imines to form chiral tetrahydroisoquinoline derivatives, a related class of compounds. nih.gov |

Metal-Catalyzed C-H Activation for 1,2,3,4-Tetrahydroquinoline Synthesis

Metal-catalyzed C-H activation has emerged as a powerful tool for the synthesis of heterocyclic compounds, including the 1,2,3,4-tetrahydroquinoline core. nih.govacs.orgrsc.org This strategy allows for the direct formation of carbon-carbon and carbon-heteroatom bonds, often with high regioselectivity and efficiency. nih.govrsc.org

Rhodium-catalyzed C-H activation is a notable example, where the reaction of aromatic ketoximes with alkynes can lead to the formation of substituted tetrahydroquinolines in a one-pot process. nih.gov The mechanism is believed to involve a chelation-assisted C-H activation, followed by alkyne insertion and subsequent cyclization. nih.gov

Palladium catalysis has also been extensively used for the synthesis of tetrahydroquinolines via C-H activation. acs.orgrsc.orgresearchgate.netnih.gov For instance, a palladium-catalyzed formal (4+2) cycloaddition involving the activation of C(sp³)–H bonds provides a direct route to the tetrahydroquinoline skeleton from readily available starting materials. acs.org Another approach involves the intramolecular palladium(0)-catalyzed functionalization of cyclopropane (B1198618) sp³ C-H bonds, leading to the formation of dihydroquinoline intermediates that can be subsequently reduced to tetrahydroquinolines. rsc.orgresearchgate.net

One-Pot Synthetic Protocols for Enhanced Efficiency

One-pot synthetic protocols, including multicomponent and tandem reactions, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. nih.govrsc.orgnih.gov These methods have been successfully applied to the synthesis of the 1,2,3,4-tetrahydroquinoline scaffold. nih.govrsc.orgnih.gov

Multicomponent reactions (MCRs) are particularly attractive as they allow for the construction of complex molecules from simple starting materials in a single operation. nih.govacs.org The Povarov reaction, a three-component reaction between an aniline, an aldehyde, and an alkene, is a classic example that can be used to generate substituted tetrahydroquinolines. researchgate.net

Tandem or cascade reactions, where multiple bond-forming events occur sequentially in a single pot, have also been developed for tetrahydroquinoline synthesis. rsc.orgnih.govresearchgate.net These can include sequences such as reduction-reductive amination, where a nitro-substituted precursor is reduced to an aniline, which then undergoes intramolecular cyclization and further reduction to yield the tetrahydroquinoline. nih.govresearchgate.netmdpi.com Another example is the tandem 1,5-hydride transfer/cyclization reaction. rsc.org

Derivatization and Structural Modification Strategies for this compound

The derivatization of the this compound scaffold is crucial for exploring its structure-activity relationships in various applications. Modifications can be made at several positions, including the nitrogen of the tetrahydroquinoline ring, the aromatic moiety, and the C-3 amine group.

N-Substitution of the 1,2,3,4-Tetrahydroquinoline Ring

The nitrogen atom of the tetrahydroquinoline ring can be readily functionalized through N-alkylation and N-arylation reactions. N-alkylation can be achieved using various alkylating agents in the presence of a base. A one-pot tandem reduction of quinolines followed by reductive alkylation with a carbonyl compound provides an efficient route to N-alkyl tetrahydroquinolines. organic-chemistry.org

N-arylation of the tetrahydroquinoline nitrogen can be accomplished through methods like the Buchwald-Hartwig amination. A two-step procedure involving an initial hydroaminoalkylation followed by an intramolecular Buchwald-Hartwig amination gives access to N-aryl-1,2,3,4-tetrahydroquinolines. researchgate.net

Regioselective Functionalization of the Aromatic Moiety

The aromatic ring of the 1,2,3,4-tetrahydroquinoline core can be functionalized to introduce a variety of substituents, which can significantly impact the properties of the molecule. Standard electrophilic aromatic substitution reactions, such as halogenation and nitration, can be employed. The regioselectivity of these reactions is directed by the activating effect of the amino group and the fused heterocyclic ring.

While specific examples for the direct functionalization of this compound are not extensively documented in the provided search results, the principles of aromatic substitution on the tetrahydroquinoline scaffold are well-established. The electron-donating nature of the nitrogen atom generally directs electrophiles to the para-position (C-6) and ortho-position (C-8) of the aromatic ring.

Modifications at the C-3 Amine Position

The primary amine group at the C-3 position is a key site for derivatization. Standard amine chemistry can be applied to introduce a wide range of functional groups.

Acylation of the 3-amino group to form amides is a common modification. google.com This can be achieved by reacting the amine with acyl chlorides or anhydrides. Similarly, sulfonylation with sulfonyl chlorides yields the corresponding sulfonamides. These modifications can alter the electronic properties and hydrogen bonding capabilities of the molecule.

Furthermore, the C-3 amine can undergo reactions such as alkylation to form secondary or tertiary amines, and reductive amination with aldehydes or ketones to introduce more complex side chains. The synergistic use of a photocatalyst and a chiral nickel catalyst has been shown to facilitate the asymmetric carbonylative coupling of amines with α-chloroalkylarenes, a method that could potentially be applied to the C-3 amine of tetrahydroquinoline derivatives. acs.orgacs.org

Advanced Computational and Theoretical Studies on 1,2,3,4 Tetrahydroquinolin 3 Amine Systems

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of the tetrahydroquinoline system. These methods allow for the precise calculation of molecular structures, energy levels, and electron distribution, which are essential for understanding and predicting chemical behavior.

DFT calculations are employed to model the electronic landscape of the 1,2,3,4-tetrahydroquinoline (B108954) nucleus. By optimizing the molecular geometry and calculating properties such as orbital energies (HOMO/LUMO), electrostatic potential maps, and atomic partial charges, researchers can predict the most reactive sites within the molecule. For instance, in electrophilic aromatic substitution reactions, the calculated electron density on the benzene (B151609) ring helps identify which positions are most susceptible to attack. The nature of the substituent on the nitrogen atom (position 1) significantly influences the electronic properties of the entire scaffold. researchgate.net DFT calculations have been utilized in nickel-catalyzed hydrogenation processes of heteroarenes, including tetrahydroquinolines, to reveal thermodynamic and kinetic feasibility for selective ring reduction. researchgate.net

A significant application of DFT is the prediction of reaction outcomes. By calculating the energies of transition states and intermediate structures for different possible reaction pathways, the most energetically favorable route can be determined, thus predicting the regioselectivity and stereoselectivity of a reaction.

A thorough study on the nitration of tetrahydroquinoline (THQ) showcases this predictive power. researchgate.net The regioselectivity of nitration is highly dependent on whether the secondary amine in the heterocyclic ring is protonated (under acidic conditions) or protected. DFT calculations (using the B3LYP/6-31++G** level of theory) of the energies of the intermediate σ-complexes for nitration at positions 5, 6, 7, and 8 correctly predicted the experimental outcomes. researchgate.net When the nitrogen is protonated, position 7 is the favored site for nitration. researchgate.net However, when the nitrogen is protected with a group like trifluoroacetyl, the electronic properties of the ring are altered, leading to high regioselectivity for the 6-nitro product. researchgate.net This computational insight is in excellent agreement with experimental results and resolves inconsistencies in earlier literature. researchgate.net

Table 1: Predicted Regioselectivity of THQ Nitration This table summarizes the predicted outcomes based on computational and experimental studies.

| Reactant State | Predicted Major Isomer | Experimental Outcome | Reference |

|---|---|---|---|

| N-Protonated THQ | 7-Nitro-THQ | Nitration occurs preferentially at position 7. | researchgate.net |

| N-Trifluoroacetyl-THQ | 6-Nitro-THQ | Total regioselectivity for the 6-position is achieved. | researchgate.net |

Furthermore, computational methods are being combined with machine learning to enhance the speed and accuracy of regioselectivity predictions for reactions like SNAr, offering a powerful tool for synthetic planning. chemrxiv.org

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to screen for potential drug candidates by predicting the binding mode and affinity of small molecules to the active site of a target protein. Numerous studies have employed molecular docking to investigate derivatives of the tetrahydroquinoline and the closely related tetrahydroisoquinoline (THIQ) scaffolds.

These studies have identified key interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, that govern the binding of these ligands to various biological targets. For example, docking studies of THIQ derivatives as inhibitors of Bcl-2 family proteins revealed specific interactions responsible for their binding affinity. nih.gov Similarly, when investigating THIQ derivatives as potential deoxyribonuclease I (DNase I) inhibitors, molecular docking suggested that interactions with specific amino acid residues like Glu 39, His 134, and Tyr 211 are crucial for inhibitor affinity. nih.gov

Table 2: Molecular Docking of Tetrahydroquinoline/Tetrahydroisoquinoline Derivatives This interactive table provides examples of docking studies and key findings.

| Compound Scaffold | Protein Target | Key Predicted Interactions | Reference |

|---|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | Bcl-2/Mcl-1 | Binding to anti-apoptotic proteins, crucial for anticancer activity. | nih.gov |

| 1,2,3,4-Tetrahydroisoquinoline (B50084) | Deoxyribonuclease I (DNase I) | Interactions with Glu 39, His 134, Asn 170, Tyr 211, Asp 251, and His 252. | nih.gov |

| 1,2,3,4-Tetrahydroisoquinoline | Phosphodiesterase 4 (PDE4) | Structure-based design led to potential inhibitors. | nuph.edu.ua |

| 1,2,3,4-Tetrahydrocarbazole | GlcN-6-P synthase | Good binding energies and affinity with the active pocket. | researchgate.net |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of ligand binding, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.govnih.gov MD simulations are crucial for assessing the conformational stability of a ligand within a protein's binding pocket and for understanding the dynamics of their interaction. nih.govyoutube.com

For tetrahydroquinoline-based systems, MD simulations are used to validate docking results and to analyze the stability of the predicted ligand-protein complexes. nih.gov By running simulations for nanoseconds or longer, researchers can observe whether the ligand remains stably bound or if it undergoes significant conformational changes or even dissociates from the active site. Analysis of parameters like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms helps quantify the stability of the complex over the simulation period. nih.gov For instance, in the study of THIQ inhibitors of DNase I, MD simulations confirmed that the identified compounds formed stable interactions with key residues in the enzyme's active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. iiarjournals.orgnih.gov These models can then be used to predict the activity of new, unsynthesized compounds.

For tetrahydroisoquinoline derivatives, QSAR analysis has been successfully applied to understand their tumor-specificity. iiarjournals.orgnih.gov In one study, the cytotoxicity of 38 THIQ derivatives against normal and tumor cell lines was measured. iiarjournals.orgnih.gov A tumor-specificity index was defined, and various chemical descriptors were calculated for each compound using methods including DFT. nih.gov By analyzing the relationship between these descriptors and the tumor-specificity index, the study found that the water-accessible surface area had the highest correlation. nih.gov This suggests that this descriptor is important for estimating the tumor specificity of related compounds. nih.gov Neural network analysis further underscored the importance of quantum chemical calculations in predicting the specificity of these derivatives. nih.gov

Table 3: Key Descriptors in QSAR Analysis of THIQ Derivatives This table highlights descriptors used to model the tumor specificity of THIQ compounds.

| Descriptor Type | Example Descriptor | Significance in Model | Reference |

|---|---|---|---|

| Quantum Chemical | Water-Accessible Surface Area (WASA) | Showed the highest correlation coefficient with tumor specificity. | nih.gov |

| Quantum Chemical | Heat of formation | Used to correlate cytotoxicity with chemical structure. | iiarjournals.org |

| Quantum Chemical | Dipole moment | Used as a descriptor in the overall analysis. | iiarjournals.org |

In silico Screening and Virtual Library Design for Novel 1,2,3,4-Tetrahydroquinolin-3-amine Analogs

The vastness of chemical space requires efficient methods to identify promising new molecules. In silico virtual screening has become a cornerstone of modern drug discovery, allowing researchers to computationally evaluate massive libraries of compounds against a biological target. nih.govnih.gov This process is significantly faster and more cost-effective than traditional high-throughput experimental screening. nih.gov

The design of virtual libraries often starts with a known active scaffold, such as 1,2,3,4-tetrahydroquinoline-3-amine. Using combinatorial chemistry principles, a virtual library containing thousands or even billions of analogs can be generated by attaching various substituents at different positions on the core scaffold. nih.govbiorxiv.org These libraries are then screened using techniques like molecular docking to prioritize a smaller, more manageable set of compounds for synthesis and experimental testing. nih.gov This approach has been used to design libraries of THIQ-containing molecules to identify new potential antagonists for targets like the CD44 receptor. rsc.org The increasing size and accessibility of these "make-on-demand" virtual libraries, combined with the power of computational screening, accelerates the discovery of novel and potent ligands based on the tetrahydroquinoline framework. nih.govbiorxiv.orgharvard.edu

Future Perspectives and Emerging Avenues in 1,2,3,4 Tetrahydroquinolin 3 Amine Research

Rational Design of Highly Selective and Potent 1,2,3,4-Tetrahydroquinolin-3-amine Derivatives

The future of drug discovery lies in the rational design of molecules that can interact with specific biological targets with high potency and selectivity, thereby minimizing off-target effects and associated toxicities. For this compound derivatives, this involves a multi-pronged approach that leverages our understanding of structure-activity relationships (SAR) and advanced computational tools.

Key strategies in the rational design of these derivatives include:

Structure-Activity Relationship (SAR) Studies: A thorough understanding of how different substituents on the tetrahydroquinoline ring influence biological activity is crucial. researchgate.netnih.gov SAR studies help in identifying the key pharmacophoric features required for potent and selective activity. For instance, research has shown that the nature and position of substituents on the aromatic ring and the nitrogen atom can significantly impact the biological profile of these compounds. gfcollege.in

Conformational Restriction: By locking the flexible tetrahydroquinoline ring into a specific conformation, it is possible to enhance binding affinity and selectivity for a particular target. This can be achieved by introducing cyclic constraints or bulky substituents that limit the rotational freedom of the molecule. researchwithrutgers.com

Bioisosteric Replacement: This strategy involves replacing certain functional groups with others that have similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. rsc.org For example, a carboxylic acid group could be replaced with a tetrazole or a hydroxamic acid to modulate acidity and membrane permeability.

Key Design Strategies for this compound Derivatives

| Strategy | Description | Objective | Example |

|---|---|---|---|

| Structure-Activity Relationship (SAR) | Systematic modification of the molecular structure to understand the relationship between chemical structure and biological activity. | Identify key pharmacophoric features and optimize potency and selectivity. | Varying substituents on the aromatic ring to probe electronic and steric effects. |

| Conformational Restriction | Introducing structural constraints to limit the number of accessible conformations. | Enhance binding affinity and selectivity by pre-organizing the molecule for the target. | Incorporating a bridged ring system or bulky groups. |

| Bioisosteric Replacement | Replacing a functional group with another that has similar physicochemical properties. | Improve pharmacokinetic properties, reduce toxicity, or enhance target binding. | Replacing a carboxyl group with a tetrazole to improve metabolic stability. |

Exploration of Novel Therapeutic Targets and Disease States

While 1,2,3,4-tetrahydroquinoline (B108954) derivatives have been investigated for a range of activities including anticancer, anti-inflammatory, and antimicrobial effects, the exploration of new therapeutic applications is a burgeoning area of research. gfcollege.innih.gov The versatility of this scaffold allows for its adaptation to target a wide array of proteins and pathways implicated in various diseases.

Emerging therapeutic areas for this compound derivatives include:

Neurodegenerative Diseases: The 1,2,3,4-tetrahydroisoquinoline (B50084) (a related scaffold) core has shown promise in the context of neurodegenerative disorders like Alzheimer's and Parkinson's disease. rsc.orgrsc.org There is potential to explore derivatives of this compound for their ability to modulate targets involved in these conditions, such as protein aggregation or neuroinflammation.

Infectious Diseases: The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. The tetrahydroquinoline scaffold has been found in compounds with activity against various pathogens, including bacteria, fungi, and parasites. gfcollege.innih.gov Future research could focus on developing derivatives that are potent against drug-resistant strains or that act via novel mechanisms.

Oncology: The anticancer potential of tetrahydroquinoline derivatives is well-documented. gfcollege.in Future efforts could be directed towards designing derivatives that target specific cancer-related pathways, such as angiogenesis, metastasis, or cell cycle regulation, with greater precision. For example, derivatives have been designed as inhibitors of the PD-1/PD-L1 immune checkpoint pathway. researchwithrutgers.com

Development of Eco-Friendly and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to minimize environmental impact and improve efficiency. For the synthesis of 1,2,3,4-tetrahydroquinoline derivatives, this translates to the development of methods that are atom-economical, use less hazardous reagents and solvents, and are energy-efficient. nih.gov

Key trends in the green synthesis of these compounds include:

Domino Reactions: Also known as tandem or cascade reactions, these processes involve multiple bond-forming events in a single pot without the isolation of intermediates. nih.gov This approach significantly improves efficiency and reduces waste.

Catalytic Methods: The use of catalysts, including metal catalysts and organocatalysts, can enable reactions to proceed under milder conditions and with higher selectivity. organic-chemistry.org Recent advancements include the use of silver-catalyzed reductions and chiral phosphoric acid catalysis for enantioselective syntheses. organic-chemistry.org

Alternative Reaction Media: The use of environmentally benign solvents such as water or ionic liquids, or even solvent-free conditions, is a key aspect of green chemistry. researchgate.netresearchgate.net Electrochemical methods are also emerging as a sustainable approach. rsc.orgrsc.org

Eco-Friendly Synthetic Approaches for 1,2,3,4-Tetrahydroquinolines

| Methodology | Description | Advantages | Reference |

|---|---|---|---|

| Domino Reactions | Multiple reactions occur in a single operation without isolating intermediates. | High atom economy, reduced waste, increased efficiency. | nih.gov |

| Catalytic Synthesis | Use of catalysts (metal, organo-, bio-) to facilitate reactions. | Milder reaction conditions, high selectivity, lower energy consumption. | organic-chemistry.org |

| Electrochemical Synthesis | Using electricity to drive chemical reactions. | Avoids stoichiometric reagents, often uses mild conditions. | rsc.orgrsc.org |

| Use of Green Solvents | Employing environmentally friendly solvents like water or ionic liquids. | Reduced toxicity and environmental impact. | researchgate.netresearchgate.net |

Integration of Artificial Intelligence and Machine Learning in this compound Drug Discovery

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery by accelerating the identification and optimization of new drug candidates. nih.govnih.gov For this compound research, AI and ML can be employed in several key areas:

Predictive Modeling: ML algorithms can be trained on existing data to build models that predict the biological activity, toxicity, and pharmacokinetic properties of novel this compound derivatives. nih.govnih.govresearchgate.net This allows for the in silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing.

De Novo Drug Design: Generative AI models can be used to design entirely new molecules with desired properties. youtube.com By learning the underlying patterns in known active compounds, these models can generate novel this compound derivatives that are optimized for a specific biological target.

Target Identification and Validation: AI can analyze vast biological datasets to identify and validate new therapeutic targets for which this compound derivatives could be developed. nih.gov

The integration of these computational approaches with traditional medicinal chemistry promises to significantly streamline the drug discovery pipeline for this important class of compounds, leading to the faster development of new and improved medicines.

Q & A

Q. What are standard synthetic routes for 1,2,3,4-Tetrahydroquinolin-3-amine, and how are reaction conditions optimized?

Methodological Answer: The compound is typically synthesized via reduction of nitro precursors or reductive amination. A common approach involves hydrogenating 6-nitro-3,4-dihydroquinolin-2(1H)-one derivatives using Pd/C under H₂ in ethanol, followed by purification via Biotage flash chromatography (yield: ~73%) . For reduction of carbonyl intermediates, LiAlH₄ in THF (anhydrous conditions, 24 hours) is employed, with subsequent quenching using NaOH to isolate the amine product . Optimization focuses on solvent choice (e.g., THF for LiAlH₄), temperature control (room temperature vs. reflux), and catalyst loading (e.g., 10% Pd/C).

Q. What analytical techniques are recommended for characterizing purity and structural conformation?

Methodological Answer:

- NMR spectroscopy : Critical for confirming amine proton signals (δ ~1.5–2.5 ppm) and aromatic/heterocyclic backbone structure .

- HPLC/MS : Validates purity (>97%) and detects byproducts from incomplete reduction or side reactions .

- X-ray crystallography : Resolves stereochemical ambiguities in derivatives, particularly for chiral centers .

- Vibrational Circular Dichroism (VCD) : Used to confirm enantiomeric excess in asymmetric syntheses .

Q. What biological assays are commonly used to evaluate its pharmacological activity?

Methodological Answer:

- Neuronal Nitric Oxide Synthase (nNOS) inhibition : Radiolabeled arginine-to-citrulline conversion assays assess selectivity and IC₅₀ values (e.g., compound 32 in showed sub-micromolar potency) .

- Antibacterial screening : MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative strains, leveraging structural analogs of tetrahydroisoquinoline .

- Cytotoxicity profiling : MTT assays on human cell lines to rule out off-target effects .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

Methodological Answer:

- Chiral SFC (Supercritical Fluid Chromatography) : Employed with columns like Chiralpak® IA/IB to separate enantiomers (e.g., 56% yield for (S)-isomer in ).

- Asymmetric catalysis : Imine reductases (IREDs) catalyze enantioselective reduction of prochiral imines (e.g., synthesis of (S)-1-Ph-THIQ for solifenacin precursors) .

- Dynamic kinetic resolution : Combines racemization catalysts with chiral auxiliaries to enhance enantiomeric excess .

Q. What computational strategies support rational design of derivatives with improved target selectivity?

Methodological Answer:

- Molecular docking (AutoDock/Vina) : Models interactions with active sites (e.g., nNOS heme domain) to prioritize substituents enhancing binding .

- MD simulations (GROMACS/AMBER) : Predicts conformational stability of metal complexes (e.g., Ir(III) coordination with tetrahydroquinoline ligands) .

- QSAR modeling : Correlates electronic descriptors (Hammett σ) with bioactivity to guide functionalization (e.g., electron-withdrawing groups for enhanced potency) .

Q. How should researchers address stability issues during storage and handling?

Methodological Answer:

Q. How can contradictory biological activity data across studies be systematically analyzed?

Methodological Answer:

- Meta-analysis of SAR : Compare substituent effects (e.g., 2-methyl vs. 8-fluoro groups in ) to identify critical pharmacophores.

- Orthogonal assay validation : Confirm activity in cell-free (e.g., enzyme inhibition) and cell-based assays to rule out off-target interactions .

- Structural benchmarking : Overlay X-ray/NMR data with inactive analogs to pinpoint steric/electronic mismatches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.